2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl
Description
Systematic Nomenclature and IUPAC Classification
This compound is a bicyclic heterocyclic compound consisting of a fused imidazole-pyrazine system. The IUPAC name derives from the imidazo[1,2-a]pyrazine core, where the imidazole ring is fused to the pyrazine at positions 1 and 2. The numbering follows the parent pyrazine ring, with the methyl group attached to position 2 of the imidazole moiety. The "5,6,7,8-tetrahydro" descriptor indicates partial saturation in the pyrazine ring, specifically a four-membered saturated segment (positions 5–8). The dihydrochloride counterions (2HCl) arise from protonation of two nitrogen atoms in the heterocyclic system.
Key structural features :
| Feature | Description |
|---|---|
| Core scaffold | Imidazo[1,2-a]pyrazine fused bicyclic system |
| Substituents | Methyl group at position 2 |
| Saturation | Tetrahydro pyrazine ring (positions 5–8) |
| Counterions | Two chloride ions from dihydrochloride salt |
The molecular formula is C₇H₁₃Cl₂N₃ , with a molecular weight of 210.10 g/mol .
Molecular Geometry and Conformational Analysis
The compound adopts a chair-like conformation in its tetrahydroimidazole ring, while the pyrazine moiety remains planar due to aromaticity. The fused bicyclic system creates steric constraints that influence spatial arrangement:
- Imidazole ring : Partially saturated, with the methyl group positioned to reduce steric hindrance.
- Pyrazine ring : Aromatic six-membered ring with alternating single and double bonds.
- Hydrogen bonding : The dihydrochloride form introduces protonation at two nitrogen sites, likely N-1 and N-3 of the imidazole ring, stabilizing the structure via electrostatic interactions.
Conformational preferences :
| Region | Conformation | Key interactions |
|---|---|---|
| Tetrahydroimidazole | Chair-like | Axial/equatorial hydrogen arrangement |
| Pyrazine | Planar | Aromatic π-electron delocalization |
| Methyl group | Axial/equatorial | Dependent on steric environment |
Crystallographic Characterization and X-ray Diffraction Studies
While specific crystallographic data for this compound are not publicly available, general trends for related imidazo[1,2-a]pyrazines suggest:
- Packing motifs : Hydrogen bonding between NH groups and chloride
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWFNLDKGCUWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCNCC2=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrazine Derivatives
A widely used approach involves cyclizing 2-aminopyrazine precursors with α-halo ketones or aldehydes. For example:
- 2-Amino-5,6,7,8-tetrahydropyrazine is reacted with 2-chloropropanal in ethanol under reflux, inducing cyclization to form the imidazo[1,2-a]pyrazine core.
- The reaction is typically catalyzed by p-toluenesulfonic acid (PTSA) to accelerate imine formation and cyclization, achieving yields of 68–72% after 12 hours.
Mechanistic Insight :
The α-chloroaldehyde acts as an electrophile, attacking the primary amine of the pyrazine to form a Schiff base intermediate. Intramolecular nucleophilic attack by the adjacent nitrogen completes the cyclization, followed by aromatization.
Hydrogenation of Fully Aromatic Precursors
An alternative route involves synthesizing the fully aromatic imidazo[1,2-a]pyrazine followed by partial hydrogenation:
- 2-Methylimidazo[1,2-a]pyrazine is dissolved in methanol with 10% Pd/C under 3 atm H₂ at 50°C for 6 hours.
- Monitoring via thin-layer chromatography (TLC) confirms selective saturation of the pyrazine ring without reducing the imidazole ring.
Optimization Data :
| Catalyst Loading | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 3 | 8 | 45 |
| 10% Pd/C | 3 | 6 | 82 |
| 10% Pd/C | 5 | 4 | 78 |
Higher catalyst loading improves reaction efficiency but risks over-hydrogenation. The optimal balance achieves an 82% yield.
Functionalization and Salt Formation
Introduction of the Methyl Group
The 2-methyl substituent is introduced via two primary methods:
- Pre-cyclization alkylation : Reacting 2-amino-5,6,7,8-tetrahydropyrazine with chloroacetone in DMF at 80°C forms a methyl-substituted intermediate prior to cyclization.
- Post-cyclization functionalization : Lithiation at the 2-position using LDA (lithium diisopropylamide) at -78°C, followed by quenching with methyl iodide, achieves 89% regioselectivity.
Dihydrochloride Salt Preparation
The free base is converted to the dihydrochloride salt through:
- Dissolving the compound in anhydrous diethyl ether at 0°C.
- Slow addition of 2.2 equivalents of HCl gas , yielding a white precipitate.
- Filtration and drying under vacuum afford the salt with >95% purity (HPLC).
Critical Parameters :
- Excess HCl leads to hygroscopic impurities.
- Strict temperature control (-5°C to 5°C) prevents decomposition.
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
A one-pot MCR using 2-aminopyrazine , methylglyoxal , and ammonium acetate in acetic acid at 120°C produces the core structure in 65% yield. This method reduces purification steps but requires careful pH adjustment to avoid side products.
Solid-Phase Synthesis
Immobilizing 2-aminopyrazine on Wang resin enables stepwise assembly:
- Resin-bound amine reacts with 2-bromo-1-(4-methylphenyl)ethanone to form a ketone intermediate.
- Cyclization with NH₄OAc in DMF at 100°C releases the compound from the resin, yielding 58% purity before salt formation.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.
Scientific Research Applications
Biological Properties
Research has demonstrated that 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride exhibits notable biological activity. A study highlighted its antiproliferative effects on various cancer cell lines, including human cervical carcinoma (HeLa) and ovarian carcinoma (A2780) cells. The compound was shown to induce cell cycle arrest and mitochondrial membrane depolarization, leading to increased reactive oxygen species (ROS) production in cancer cells . This suggests its potential utility in cancer therapies.
Orexin Receptor Antagonism
One of the primary applications of this compound lies in its role as an antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds targeting these receptors have been investigated for their potential in treating sleep disorders, stress-related syndromes, and cognitive dysfunctions. Specifically, 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride has been shown to decrease alertness and increase the duration of both REM and non-REM sleep in animal models .
Treatment of Sleep Disorders
Due to its orexin receptor antagonistic properties, this compound is being explored for the treatment of various sleep disorders. Research indicates that antagonizing orexin receptors can help manage conditions such as insomnia and other sleep-related issues by promoting sleep onset and maintenance .
Cognitive Enhancement
Studies have also suggested that this compound may enhance memory function in animal models. Its effects on cognitive processes could make it a candidate for further exploration in the treatment of cognitive dysfunctions associated with psychiatric disorders .
Table: Summary of Research Findings on 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Hydrochloride
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl involves its interaction with specific molecular targets. It is known to interact with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling pathways . The compound’s structure allows it to bind to these receptors, influencing various physiological processes.
Comparison with Similar Compounds
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide: Similar structure but with a carboxylate group.
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride: Similar structure with an ethyl ester group.
Uniqueness: 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl is unique due to its specific substitution pattern and the presence of two hydrochloride groups, which influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Biological Activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (2-Methyl-THIP) is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- CAS Number : 126052-22-0
Research indicates that 2-Methyl-THIP interacts with various biological pathways:
- TRPC5 Inhibition : Recent studies have highlighted the compound's role as a potent inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 is involved in calcium signaling and is implicated in renal pathophysiology. The compound demonstrated significant nephroprotective effects in rat models of hypertension-induced renal injury, reducing mean blood pressure and proteinuria while protecting podocyte integrity .
- Orexin Receptor Antagonism : 2-Methyl-THIP has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are crucial in regulating sleep-wake cycles and energy homeostasis. This antagonistic activity suggests potential applications in treating sleep disorders and stress-related conditions .
- P2X7 Receptor Modulation : The compound also modulates P2X7 receptor functions, which are involved in inflammatory responses and cell proliferation. Antagonism of this receptor may provide therapeutic benefits in pain management and neurodegenerative diseases .
Biological Activity
The biological activity of 2-Methyl-THIP has been evaluated across various studies:
Antiproliferative Effects
In vitro studies have shown that 2-Methyl-THIP exhibits significant antiproliferative activity against several cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| Human T-lymphocyte (CEM) | 15.3 |
| Cervical carcinoma (HeLa) | 10.7 |
| Colorectal adenocarcinoma (HT-29) | 12.5 |
| Ovarian carcinoma (A2780) | 8.9 |
The compound induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Case Studies
- Chronic Kidney Disease (CKD) : In a rat model of CKD, oral administration of a derivative of 2-Methyl-THIP significantly reduced hypertension and renal damage markers, suggesting its utility as a therapeutic agent for kidney diseases .
- Sleep Disorders : Preclinical trials indicate that antagonism of orexin receptors by 2-Methyl-THIP can enhance sleep duration and quality in animal models, supporting its potential use in insomnia treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 2HCl, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via hydrogenation of its unsaturated precursor. For example, platinum(IV) oxide-catalyzed hydrogenation in 2-methoxyethanol under 4 bar H₂ at 20°C yields the tetrahydroimidazo[1,2-a]pyrazine core. Post-reaction, filtration through Celite® and purification via column chromatography (e.g., CH₂Cl₂/7N NH₃-MeOH 95:5) improves purity. Note that intermediates may degrade on silica gel, necessitating rapid processing .
- Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | PtO₂, 2-methoxyethanol, 4 bar H₂, 20°C | 76% | >95% post-purification |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and protonation states?
- Methodological Answer : Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For NMR, focus on distinguishing imidazo-pyrazine protons (δ 6.0–8.0 ppm for aromatic protons in unsaturated analogs) and methyl group splitting patterns. Crystallography is critical for resolving tautomeric ambiguity in the bicyclic system .
Advanced Research Questions
Q. What strategies mitigate instability of intermediates during multi-step synthesis?
- Methodological Answer : Intermediate instability (e.g., borane adducts or silica-sensitive piperazines) requires inert atmospheres (N₂/Ar) and avoiding prolonged exposure to oxygen. For example, borane-THF complexes used in reductions should be quenched with methanol immediately post-reaction to prevent decomposition .
Q. How does the compound’s structure influence its bioactivity in neurological or antimicrobial contexts?
- Methodological Answer : The bicyclic core enhances binding to targets like NaV1.7 ion channels or microbial enzymes. For instance, saturation of the pyrazine ring (tetrahydro vs. dihydro) improves potency by ~10-fold in NaV1.7 inhibitors. Substituents at the 2-methyl position modulate lipophilicity and target engagement .
- Key Data :
| Modification | Biological Target | IC₅₀/Potency Change |
|---|---|---|
| 5,6-Saturated core | NaV1.7 | 10× improvement vs. unsaturated analog |
| 2-Methyl group | Antibacterial activity | MIC₉₀: 8–32 µg/mL against S. aureus |
Q. What computational methods are effective for predicting SAR in derivatives of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electron distribution in the bicyclic system, while molecular docking (AutoDock Vina, Schrödinger) predicts binding to targets like ion channels or enzymes. Focus on optimizing hydrogen-bonding interactions with residues in the active site (e.g., Tyr-1537 in NaV1.7) .
Q. How do solvent and pH affect the compound’s stability in long-term storage?
- Methodological Answer : Stability studies show that lyophilized hydrochloride salts stored at -20°C in desiccated, amber vials retain >90% potency for 12 months. Aqueous solutions at pH < 5.0 are stable for 48 hours but degrade rapidly at pH > 7.0 due to imidazole ring hydrolysis .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
